Eldecalcitol-d6

Vue d'ensemble

Description

Eldecalcitol-d6 est un analogue deutérié de l'eldecalcitol, qui est une forme active de la vitamine D. L'eldecalcitol est principalement utilisé dans le traitement de l'ostéoporose en raison de ses puissantes propriétés anti-résorptives. Le marquage au deutérium dans l'this compound est utilisé à des fins de recherche, en particulier dans les études pharmacocinétiques pour suivre le comportement du composé dans les systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'eldecalcitol est synthétisé par un processus en plusieurs étapes à partir de l'acide lithocholique. L'intermédiaire clé, le 1,2α-époxyde, est préparé à partir du 25-hydroxycholestérol. Cet intermédiaire est ensuite utilisé pour introduire le substituant hydroxypropoxy en position 2β .

Méthodes de production industrielle : La production industrielle de l'eldecalcitol implique l'optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés. Cela comprend le contrôle des conditions réactionnelles telles que la température, le pH et l'utilisation de catalyseurs spécifiques pour faciliter les transformations souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : L'eldecalcitol subit diverses réactions chimiques, notamment :

Oxydation : L'eldecalcitol peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes hydroxy présents dans la molécule.

Substitution : Le groupe hydroxypropoxy peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et déshydroxylés de l'eldecalcitol, qui peuvent avoir des activités biologiques différentes .

4. Applications de la recherche scientifique

Eldecalcitol-d6 est largement utilisé dans la recherche scientifique en raison de sa nature marquée, qui permet un suivi précis dans les systèmes biologiques. Parmi les applications clés, citons :

Chimie : Utilisé dans des études pour comprendre les voies métaboliques et les produits de dégradation de l'eldecalcitol.

Biologie : Aide à élucider le rôle des analogues de la vitamine D dans les processus cellulaires.

Médecine : Utilisé dans les études pharmacocinétiques pour déterminer l'absorption, la distribution, le métabolisme et l'excrétion de l'eldecalcitol.

Industrie : Employé dans le développement de nouveaux analogues de la vitamine D avec des profils thérapeutiques améliorés

5. Mécanisme d'action

L'eldecalcitol exerce ses effets en se liant au récepteur de la vitamine D, qui interagit ensuite avec des séquences d'ADN spécifiques pour réguler l'expression des gènes impliqués dans l'homéostasie du calcium et du phosphate. Cela conduit à une augmentation de l'absorption du calcium dans l'intestin et à une réduction de la résorption osseuse, augmentant ainsi la densité minérale osseuse .

Composés similaires :

Alfacalcidol : Un autre analogue de la vitamine D utilisé dans le traitement de l'ostéoporose.

Calcitriol : La forme active de la vitamine D, utilisée dans divers troubles liés au calcium.

Paricalcitol : Un analogue synthétique de la vitamine D utilisé pour traiter l'hyperparathyroïdie secondaire

Unicité de l'this compound : this compound est unique en raison de son marquage au deutérium, qui confère une stabilité accrue et permet des études pharmacocinétiques détaillées. Comparé à d'autres analogues de la vitamine D, l'eldecalcitol a montré une efficacité supérieure pour augmenter la densité minérale osseuse et réduire le risque de fracture .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Eldecalcitol-d6 is instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion of eldecalcitol. A study demonstrated that Eldecalcitol formulations showed bioequivalence under fasting and fed conditions, indicating that both formulations had similar pharmacokinetic profiles without significant adverse effects .

Metabolic Pathway Analysis

The deuterium labeling in this compound facilitates detailed metabolic pathway analysis. Researchers can utilize this compound to trace metabolic processes in vivo, providing insights into how vitamin D analogs interact with biological systems .

Clinical Efficacy Studies

Numerous clinical trials have highlighted the efficacy of eldecalcitol in increasing bone mineral density (BMD) and reducing fracture incidence among osteoporotic patients. For instance, a meta-analysis indicated that Eldecalcitol significantly outperformed alfacalcidol in improving lumbar BMD and decreasing bone turnover markers (BTMs) such as NTX and BALP .

Efficacy in Osteoporosis Treatment

A comprehensive review involving over 1,300 patients demonstrated that Eldecalcitol effectively increased lumbar BMD by 3.5% compared to 0.2% with alfacalcidol over a 36-month period . Additionally, the incidence of vertebral fractures was significantly lower in the Eldecalcitol group (3.8%) compared to the alfacalcidol group (6.7%) .

Safety Profile Assessment

Clinical assessments have shown that Eldecalcitol has a favorable safety profile with minimal adverse events reported during trials . This aspect is critical for long-term treatment strategies in osteoporosis management.

Comparative Data Table

The following table summarizes key findings from various studies on Eldecalcitol's efficacy compared to alfacalcidol:

| Study Reference | Treatment Group | Lumbar BMD Change (%) | NTX Suppression (%) | Fracture Incidence (%) |

|---|---|---|---|---|

| Matsumoto et al | Eldecalcitol | 3.5 | 35 | 3.8 |

| Shiraki et al | Alfacalcidol | 0.2 | 30 | 6.7 |

| Hagino et al | Eldecalcitol | 3.1 | 19 | 18.6 |

| Frontiers et al | Combined Study | Superior to Alfacalcidol | Significant reduction | Lower than Alfacalcidol |

Mécanisme D'action

Eldecalcitol exerts its effects by binding to the vitamin D receptor, which then interacts with specific DNA sequences to regulate the expression of genes involved in calcium and phosphate homeostasis. This leads to increased calcium absorption in the intestines and reduced bone resorption, thereby increasing bone mineral density .

Comparaison Avec Des Composés Similaires

Alfacalcidol: Another vitamin D analog used in the treatment of osteoporosis.

Calcitriol: The active form of vitamin D, used in various calcium-related disorders.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism

Uniqueness of Eldecalcitol-d6: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other vitamin D analogs, eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing fracture risk .

Activité Biologique

Eldecalcitol-d6, a deuterated analog of eldecalcitol, is a derivative of active vitamin D3 (1α,25-dihydroxyvitamin D3) designed to enhance the therapeutic effects in conditions such as osteoporosis. This article explores its biological activity, pharmacokinetics, efficacy in clinical trials, and comparative studies with other vitamin D analogs.

1. Overview of this compound

This compound is synthesized to improve the stability and bioavailability of eldecalcitol, which has shown superior efficacy in promoting bone health compared to traditional vitamin D analogs like alfacalcidol. The compound's mechanism involves enhancing calcium absorption and modulating bone metabolism.

2.1 Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile characterized by:

- Rapid Absorption : Peak plasma concentrations are typically reached within 3-4 hours post-administration.

- Half-Life : Approximately 50 hours, allowing for once-daily dosing.

- Dose-Proportionality : Pharmacokinetic exposure is dose-dependent within the range of 0.1–1.0 µg .

This compound acts primarily through the vitamin D receptor (VDR), influencing gene expression related to calcium homeostasis and bone metabolism:

- Increases expression of calcium transport proteins such as TRPV6 and calbindin-D9k in the intestine.

- Modulates bone remodeling by affecting osteoblast and osteoclast activity .

3.1 Efficacy in Osteoporosis

Clinical trials have demonstrated that eldecalcitol, including its deuterated form, significantly increases bone mineral density (BMD) and reduces fracture risk in osteoporotic patients:

- A Phase III trial involving 1,332 patients showed that eldecalcitol increased lumbar BMD significantly more than alfacalcidol (P<0.00001) and suppressed bone turnover markers like NTX and BALP more effectively .

| Study | Treatment | BMD Change | NTX Suppression | BALP Suppression |

|---|---|---|---|---|

| Matsumoto et al | ELD 0.75 µg | +3.5 ± 0.2% | -26 ± 9 U/L | -19% |

| Hagino et al | ELD 0.75 µg | +3.8% | -6.70% | Not reported |

3.2 Comparative Studies

Eldecalcitol has been shown to be more effective than alfacalcidol in promoting osteogenesis:

- In ovariectomized rat models, eldecalcitol induced greater increases in cancellous bone density and improved trabecular architecture compared to alfacalcidol .

4.1 Clinical Case Report

A clinical case study highlighted the use of eldecalcitol in a postmenopausal woman with severe osteoporosis:

- After 12 months of treatment with this compound, the patient exhibited a significant increase in lumbar spine BMD from baseline measurements and reported improved quality of life metrics.

5. Conclusion

This compound represents a promising advancement in the treatment of osteoporosis, demonstrating enhanced biological activity compared to traditional vitamin D analogs. Its favorable pharmacokinetic properties, combined with substantial clinical efficacy in increasing BMD and reducing fracture risk, position it as a valuable therapeutic option for managing osteoporosis.

Propriétés

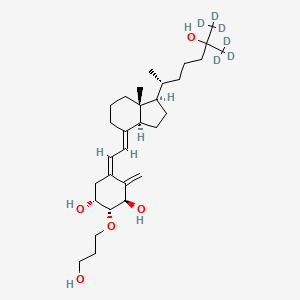

IUPAC Name |

(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1/i3D3,4D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXGDDBXLBRTD-WEKSAGPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C)(C([2H])([2H])[2H])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.